Cas no 2287259-69-0 (2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide)

2,2,2-Trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide is a specialized fluorinated acetamide derivative featuring a spirocyclic structure with both oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a trifluoroacetamide moiety with a rigid spiro[3.5]nonane core. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the spirocyclic scaffold offers conformational restraint, potentially improving target binding selectivity. Its applications include serving as an intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition. The compound's well-defined stereochemistry further supports its utility in asymmetric synthesis.
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide structure
2287259-69-0 structure
Product name:2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
CAS No:2287259-69-0
MF:C9H13F3N2O2
MW:238.206932783127
CID:5805585
PubChem ID:137944700

2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6732454
    • 2287259-69-0
    • 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
    • Inchi: 1S/C9H13F3N2O2/c10-9(11,12)7(15)14-6-2-1-3-16-8(6)4-13-5-8/h6,13H,1-5H2,(H,14,15)
    • InChI Key: IDKPIUTWAZMVPG-UHFFFAOYSA-N
    • SMILES: FC(C(NC1CCCOC21CNC2)=O)(F)F

Computed Properties

  • Exact Mass: 238.09291215g/mol
  • Monoisotopic Mass: 238.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 50.4Ų

2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6732454-1.0g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
1.0g
$1357.0 2025-03-13
Enamine
EN300-6732454-10.0g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
10.0g
$5837.0 2025-03-13
Enamine
EN300-6732454-0.25g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
0.25g
$1249.0 2025-03-13
Enamine
EN300-6732454-0.5g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
0.5g
$1302.0 2025-03-13
Enamine
EN300-6732454-0.1g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
0.1g
$1195.0 2025-03-13
Enamine
EN300-6732454-2.5g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
2.5g
$2660.0 2025-03-13
Enamine
EN300-6732454-5.0g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
5.0g
$3935.0 2025-03-13
Enamine
EN300-6732454-0.05g
2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide
2287259-69-0 95.0%
0.05g
$1140.0 2025-03-13

Additional information on 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide

Introduction to 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide (CAS No: 2287259-69-0)

2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2287259-69-0, belongs to a class of molecules that exhibit promising potential in drug discovery and development. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, making it an attractive candidate for further investigation.

The molecular framework of 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide incorporates a spirocyclic structure, which is a key feature contributing to its distinct chemical behavior. Spiro compounds are known for their rigidity and stability, which can be advantageous in the design of bioactive molecules. The spiro moiety in this compound is linked to an azaspirane ring system, further enhancing its complexity and potential interactions with biological targets.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to modulate various biological pathways. The azaspirane moiety, in particular, has been studied for its potential applications in the treatment of neurological disorders and inflammation-related conditions. Research has shown that azaspiranes can interact with specific enzymes and receptors, leading to therapeutic effects. The incorporation of a fluorinated acetamide group in 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide adds an additional layer of functionality, potentially enhancing its pharmacological properties.

The synthesis of 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide presents unique challenges due to its complex structure. However, advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. The use of fluorinated intermediates and precise spirocyclic bond formation are critical steps in its synthesis. These techniques not only ensure the structural integrity of the compound but also optimize its pharmacokinetic profile.

One of the most compelling aspects of 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide is its potential as a lead compound for drug development. Preliminary studies have indicated that it may exhibit inhibitory activity against certain enzymes involved in disease pathways. For instance, research suggests that this compound could interfere with the activity of enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The fluorine atoms in its structure may also contribute to increased binding affinity and selectivity towards these targets.

The pharmacological evaluation of 2,2,2-trifluoro-N-{5-oxa-2-azaspiro[3.5]nonan-9-yl}acetamide is ongoing, with researchers exploring its interactions with various biological systems. In vitro studies have demonstrated promising results regarding its ability to modulate cellular processes relevant to therapeutic intervention. Additionally, computational modeling has been employed to predict how this compound might interact with biological targets at the molecular level. These studies provide valuable insights into its potential mechanisms of action.

From a medicinal chemistry perspective, the structural features of CAS No: 2287259-69-0 make it an intriguing candidate for further optimization. The spirocyclic core and azaspirane moiety offer multiple sites for functionalization, allowing chemists to tailor its properties for specific therapeutic applications. By modifying substituents or introducing new functional groups, researchers can enhance its potency, selectivity, and pharmacokinetic characteristics.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often leads to improved metabolic stability and reduced degradation rates in biological systems. In the case of CAS No: 2287259-69-0, the fluorine atoms are strategically positioned to maximize these benefits while maintaining overall structural integrity. This makes it a valuable building block for designing novel therapeutics with enhanced efficacy.

As research continues to uncover new applications for spirocyclic compounds like CAS No: 2287259-69-0, their importance in drug discovery is likely to grow. The unique combination of structural features and functional groups makes them versatile tools for addressing complex diseases. Future studies may explore their potential use in combination therapies or as scaffolds for developing next-generation drugs.

The development of CAS No: 2287259-69-0 also underscores the importance of interdisciplinary collaboration between synthetic chemists、biologists、and pharmacologists。 Such collaborations are essential for translating laboratory discoveries into tangible therapeutic solutions that can improve patient outcomes.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd